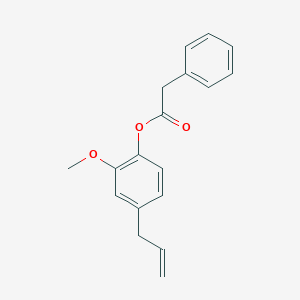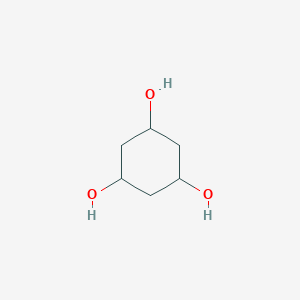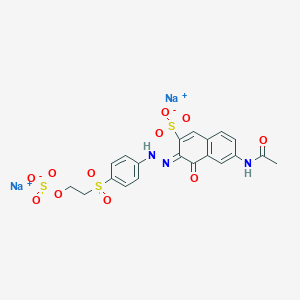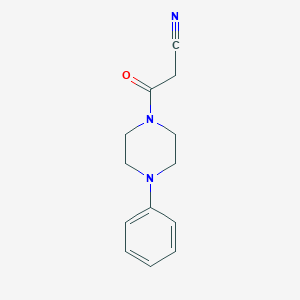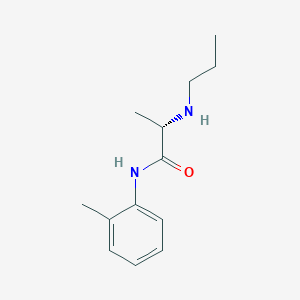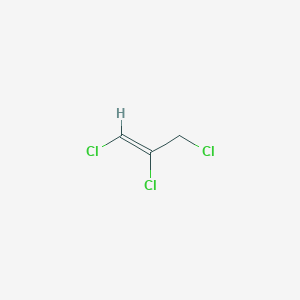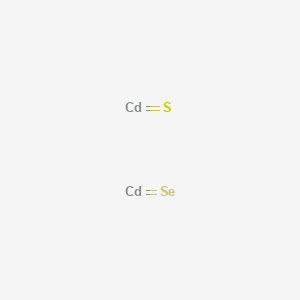
Selanylidenecadmium;sulfanylidenecadmium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Selanylidenecadmium; sulfanylidenecadmium is a compound that consists of cadmium, selenium, and sulfur. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The compound is often used in the form of cadmium selenide sulfide, which is a semiconductor material with significant applications in optoelectronics and photovoltaics .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of selanylidenecadmium; sulfanylidenecadmium typically involves the reaction of cadmium salts with selenium and sulfur sources. One common method is the hydrothermal synthesis, where cadmium chloride is reacted with sodium selenide and sodium sulfide under high temperature and pressure conditions. The reaction is carried out in an autoclave, and the resulting product is purified through washing and drying .
Industrial Production Methods: In industrial settings, the production of cadmium selenide sulfide involves similar synthetic routes but on a larger scale. The process includes the use of high-purity cadmium, selenium, and sulfur sources to ensure the quality of the final product. The reaction conditions are carefully controlled to achieve the desired stoichiometry and phase purity .
化学反应分析
Types of Reactions: Selanylidenecadmium; sulfanylidenecadmium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium oxide, selenium dioxide, and sulfur dioxide.
Reduction: Reduction reactions can convert the compound back to its elemental forms.
Substitution: The compound can undergo substitution reactions where selenium or sulfur atoms are replaced by other chalcogens or halogens
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and nitric acid are commonly used oxidizing agents.
Reducing Agents: Hydrogen gas and sodium borohydride are typical reducing agents.
Substitution Reagents: Halogens like chlorine and bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Cadmium oxide, selenium dioxide, sulfur dioxide.
Reduction: Elemental cadmium, selenium, and sulfur.
Substitution: Cadmium halides, selenium halides, sulfur halides
科学研究应用
Selanylidenecadmium; sulfanylidenecadmium has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of quantum dots and other nanomaterials.
Biology: Investigated for its potential use in biosensors and bioimaging due to its unique optical properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent in cancer treatment.
Industry: Widely used in the production of photovoltaic cells, light-emitting diodes (LEDs), and other optoelectronic devices
作用机制
The mechanism of action of selanylidenecadmium; sulfanylidenecadmium involves its interaction with various molecular targets and pathways:
Optoelectronic Properties: The compound’s semiconductor properties are due to its band gap, which allows it to absorb and emit light efficiently.
Biological Interactions: In biological systems, the compound can interact with cellular components, leading to its use in bioimaging and biosensing applications
相似化合物的比较
Selanylidenecadmium; sulfanylidenecadmium is unique compared to other similar compounds due to its specific combination of cadmium, selenium, and sulfur. Similar compounds include:
Cadmium Selenide (CdSe): Known for its use in quantum dots and optoelectronics.
Cadmium Sulfide (CdS): Widely used in photovoltaic cells and sensors.
Zinc Selenide (ZnSe): Used in infrared optics and laser technology
Uniqueness: The combination of selenium and sulfur in selanylidenecadmium; sulfanylidenecadmium provides unique optical and electronic properties that are not present in cadmium selenide or cadmium sulfide alone. This makes it particularly valuable in applications requiring specific wavelength absorption and emission .
属性
IUPAC Name |
selanylidenecadmium;sulfanylidenecadmium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cd.S.Se |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKKRQHWJLNAKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Cd].[Se]=[Cd] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cd2SSe |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.87 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
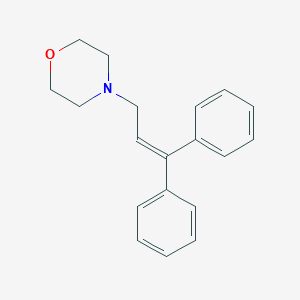

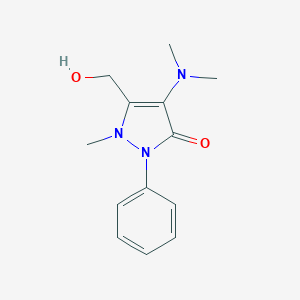
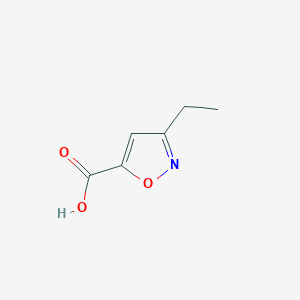
![3-Bromo-2-methylbenzo[b]thiophene](/img/structure/B82513.png)
